Pro-HD2

PROTAC HDAC6 Degradation Ubiquitin-Proteasome System

Pro-HD2 is a PROTAC HDAC6 degrader for complete target ablation vs. inhibition. Choose Pro-HD2 for studies requiring sustained HDAC6 depletion, scaffolding function analysis, or inhibitor resistance models. Non-substitutable with traditional inhibitors.

Molecular Formula C38H39N5O5S
Molecular Weight 677.8 g/mol
Cat. No. B12370867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePro-HD2
Molecular FormulaC38H39N5O5S
Molecular Weight677.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNCC4=CC=C(C=C4)C5=CC=C(C=C5)CN6C=CC=C(C6=S)O
InChIInChI=1S/C38H39N5O5S/c44-32-9-6-22-42(38(32)49)24-26-12-16-28(17-13-26)27-14-10-25(11-15-27)23-39-20-3-1-2-4-21-40-30-8-5-7-29-34(30)37(48)43(36(29)47)31-18-19-33(45)41-35(31)46/h5-17,22,31,39-40,44H,1-4,18-21,23-24H2,(H,41,45,46)
InChIKeyHIHPXBIPWILQLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRO-HD2: Cell-Specific HDAC6 PROTAC Degrader for Precision Protein Knockdown


PRO-HD2 is a cell-specific, PROTAC-based degrader targeting histone deacetylase 6 (HDAC6) [1]. Unlike conventional HDAC6 inhibitors that merely block the enzyme's catalytic activity, PRO-HD2 is a proteolysis-targeting chimera (PROTAC) designed to achieve complete catalytic and non-catalytic protein knockdown via the ubiquitin-proteasome system . Critically, PRO-HD2 incorporates an enzyme-activatable 'caged' warhead, enabling cell-type-selective degradation based on intracellular enzyme expression, a feature that distinguishes it from conventional pan-cellular PROTACs .

The Risk of Substituting PRO-HD2: Why Not All HDAC6 Degraders Are Interchangeable


Direct substitution of PRO-HD2 with standard HDAC6 inhibitors (e.g., Tubastatin A, ACY-1215) or even alternative HDAC6 PROTACs is not scientifically sound. Standard inhibitors fail to eliminate the scaffold functions of HDAC6 (e.g., ubiquitin-binding and aggresome formation), which are critical in neurodegenerative and cancer pathology . Furthermore, conventional HDAC6 PROTACs lack the cell-type selectivity of PRO-HD2, leading to off-target degradation in healthy tissue and confounding in vivo efficacy interpretations [1]. The NQO1-activatable caging strategy of PRO-HD2 is a critical differentiator for experiments requiring spatial or cell-type-specific target validation, thereby rendering generic substitution impossible without altering the fundamental biological outcome of the study .

Quantitative Evidence for PRO-HD2: Differentiation Metrics vs. Conventional HDAC6 Modulators


Mechanism of Action: Complete Protein Knockdown vs. Catalytic Inhibition Only

PRO-HD2 functions as a PROTAC degrader, which achieves complete elimination of the HDAC6 protein, whereas conventional inhibitors (e.g., Tubastatin A, ACY-1215) only block the enzyme's deacetylase function. This is a fundamental mechanistic distinction relevant to procurement for studies targeting HDAC6's non-enzymatic (scaffold) roles .

PROTAC HDAC6 Degradation Ubiquitin-Proteasome System

Target Selectivity: HDAC6-Specific Degradation vs. Pan-HDAC Degraders

PRO-HD2 is specifically described as a 'selective, PROTAC-based degrader of HDAC6' . While quantitative selectivity metrics (e.g., fold-selectivity over HDAC1, HDAC2) are not published for PRO-HD2, its designation contrasts with pan-HDAC degraders. For comparison, switching the recruited E3 ligase in a related system transformed a selective HDAC6 degrader (A6) into a pan-HDAC degrader that also eliminated class I and IIa isoforms, confounding mechanistic interpretation [1].

HDAC6 Selectivity PROTAC Isoform Specificity

Cell-Specific Activation: NQO1-Dependent Uncaging vs. Constitutive Activity

PRO-HD2 is a warhead-caged, enzyme-activatable PROTAC. Its activity is contingent upon uncaging by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancer cells [1]. This contrasts with conventional PROTACs, which are constitutively active in all cells they penetrate, leading to indiscriminate target degradation . This design enables PRO-HD2 to achieve 'efficient and specific degradation of HDAC6' selectively in NQO1-positive cells, thereby minimizing degradation in NQO1-negative normal tissues [1].

Cell-Specific Degradation NQO1 Activatable PROTAC

Optimal Research Applications for PRO-HD2 Based on Differential Evidence


Investigating Non-Catalytic (Scaffold) Functions of HDAC6

Use PRO-HD2 in studies examining the role of HDAC6's ubiquitin-binding domain (ZnF-UBP) in aggresome formation, autophagy, or misfolded protein clearance. Since PRO-HD2 degrades the entire protein, it eliminates both catalytic and scaffold functions, a capability lacking in standard HDAC6 inhibitors (e.g., Tubastatin A) . This is essential for differentiating enzyme-dependent from enzyme-independent roles of HDAC6 in neurodegeneration and cancer models .

Cell-Type-Selective Target Validation in NQO1-Overexpressing Cancer Models

Employ PRO-HD2 to validate HDAC6 as a target in tumor models characterized by high NQO1 expression (e.g., non-small cell lung cancer A549, breast cancer). The NQO1-activatable caging design ensures that HDAC6 degradation is restricted to the tumor microenvironment, allowing researchers to assess anti-proliferative effects while avoiding confounding degradation in adjacent normal stromal cells [1]. This contrasts with constitutively active PROTACs that would degrade HDAC6 in all cell types, obscuring tumor-specific phenotypic readouts [1].

Comparative PROTAC Studies: Profiling E3 Ligase-Dependent Degradation Outcomes

Use PRO-HD2 as a reference selective HDAC6 degrader in comparative studies against pan-HDAC PROTACs (e.g., DCAF11-recruiting degrader 1j/FF2039). Studies have shown that switching the recruited E3 ligase can convert a selective degrader (A6) into a pan-degrader [2]. PRO-HD2 serves as a benchmark for HDAC6-specific degradation in experiments designed to dissect the contribution of individual HDAC isoforms to complex cellular phenotypes, such as apoptosis induction or cell cycle arrest [2].

In Vitro and Ex Vivo Studies Requiring Reduced Non-Specific Cytotoxicity

PRO-HD2 is suitable for use in primary cell cultures or ex vivo tissue slices where non-specific toxicity from broad-spectrum HDAC inhibitors or pan-cellular PROTACs is a concern. By relying on enzymatic activation within target cells, PRO-HD2 minimizes degradation events in surrounding healthy or unmodified cells, leading to cleaner, more interpretable biological data [1]. This is particularly relevant in neuroscience research involving complex neuronal-glial co-cultures or in immunology studies using mixed leukocyte populations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pro-HD2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.